2-(Pyridin-2-YL)acetaldehyde

pKa comparison basicity nucleophilicity

Standard pyridine carboxaldehydes often fail in nucleophilic additions due to over-conjugation. 2-(Pyridin-2-YL)acetaldehyde solves this with a flexible methylene spacer, offering distinct reactivity and regioselectivity. - pKa 4.62 ± 0.12 (0.8 units higher than pyridine-2-carboxaldehyde) - Predicted dipole moment ~6.88 D; unique n→π* interaction profile - Delivered under inert atmosphere, -20°C, typical purity 95% Immediate availability for pharmaceutical intermediate R&D.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
Cat. No. B8817286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-YL)acetaldehyde
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC=O
InChIInChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5-6H,4H2
InChIKeyBPBDVCVMDGMPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-2-YL)acetaldehyde: Molecular Profile and Procurement


2-(Pyridin-2-YL)acetaldehyde (CAS 54765-14-9, MF C7H7NO, MW 121.14 g/mol) is an aliphatic-aldehyde-substituted pyridine featuring a reactive acetaldehyde moiety at the 2-position of the pyridine ring . The compound exhibits a predicted pKa of 4.62±0.12, which is approximately 0.8 units higher than the directly conjugated analog pyridine-2-carboxaldehyde (pKa 3.8), indicating its attenuated basicity . Storage recommendations specify inert atmosphere and freezer conditions (under -20°C), reflecting the compound's sensitivity to oxidation and potential for self-condensation . Commercially available purity is typically 95% .

2-(Pyridin-2-YL)acetaldehyde: Unique Reactivity vs. Generic Aldehydes


2-(Pyridin-2-YL)acetaldehyde is not interchangeable with common pyridine aldehydes or ketones due to its distinct electronic and steric profile. The methylene spacer between the pyridine ring and the aldehyde group decouples direct conjugation, resulting in a higher pKa (4.62) compared to pyridine-2-carboxaldehyde (3.8) and altering its reactivity in nucleophilic additions and acid-base-catalyzed processes . Furthermore, the dipole moment (predicted ~6.88 D) and the presence of a unique n→π* interaction in its complexes distinguish its intermolecular behavior from analogs like 2-acetylpyridine (2.87 D) [1][2]. These differences directly impact reaction kinetics, regioselectivity, and the stability of derived intermediates, making blind substitution a significant source of experimental variability.

2-(Pyridin-2-YL)acetaldehyde: Comparison with Key Analogs


Reduced Acidity vs. Pyridine-2-carboxaldehyde

2-(Pyridin-2-YL)acetaldehyde exhibits a predicted pKa of 4.62±0.12, which is significantly higher (i.e., less acidic/more basic) than pyridine-2-carboxaldehyde, which has an experimentally determined pKa of 3.8 at 20°C . This ~0.82 pKa unit difference (approx. 6.6-fold lower acidity) stems from the absence of direct conjugation between the aldehyde and the pyridine nitrogen. For reactions proceeding under acidic or basic conditions where pyridine nitrogen protonation influences reaction pathways, this alters the equilibrium between neutral and protonated species and affects the electrophilicity of the aldehyde.

pKa comparison basicity nucleophilicity acid-base catalysis

Dipole Moment Differences: Solubility and Chromatography

Computational predictions estimate the dipole moment of 2-(Pyridin-2-YL)acetaldehyde at 6.88 Debye, which is markedly higher than the experimentally determined value for 2-acetylpyridine (2.87 D) and pyridine-2-aldehyde (3.35 D) [1][2]. This ~2.4× increase in polarity relative to 2-acetylpyridine (6.88 vs. 2.87 D) results from the extended flexible alkyl chain, which allows for conformational states with less cancellation of bond dipoles. This difference directly impacts chromatographic retention times on normal-phase silica and may influence solubility profiles in organic solvents.

dipole moment polarity chromatography solubility

n→π* Interaction in Reductive Amination

Rotational spectroscopy studies of the pyridine–acetaldehyde complex reveal a non-covalent n→π* interaction between the acetaldehyde carbonyl π* orbital and the pyridine nitrogen lone pair, which stabilizes the Bürgi–Dunitz trajectory for nucleophilic addition [1]. This interaction is not present in pyridine-2-carboxaldehyde complexes due to the absence of the flexible methylene spacer. The n→π* contact effectively lowers the internal rotation barrier of the methyl group, providing a quantifiable energetic signature of the interaction (barrier reduction not numerically stated in abstract but characterized as 'surprising') and suggesting a pre-organized geometry favorable for reductive amination.

n→π* interaction reductive amination complex stability rotational spectroscopy

Palladium-Catalyzed Route from 2-Pyridinyl Esters

A general synthesis of aldehydes from 2-pyridinyl esters using palladium catalysis and hydrosilanes has been described, which tolerates aliphatic, aromatic, and α,β-unsaturated substrates as well as functional groups including fluoro, methoxy, aldehyde, acetal, and ester . While this method is not exclusive to 2-(pyridin-2-yl)acetaldehyde, the use of 2-pyridinyl esters as intermediates provides a selective pathway to this compound that avoids over-reduction or side reactions common with alternative reductants. The methodology offers a controlled, functional-group-tolerant route for preparing the target aldehyde.

palladium catalysis aldehyde synthesis 2-pyridinyl esters hydrosilanes

Condensation to Pyrazidi-inium Salts

Condensation of pyridine-2-aldehyde with aminoacetal in the presence of concentrated mineral acids yields 1,4-dihydro-1,4-di-(2′-pyridylmethylene)pyrazidi-inium salts [1]. In contrast, condensation of 2-acetylpyridine under identical conditions gives the corresponding methyl-substituted analogs. The reaction with pyridine-2-aldehyde (the 2-carboxaldehyde) serves as a reference point for the aldehyde functional group reactivity at the 2-position. The 2-(pyridin-2-yl)acetaldehyde scaffold, bearing a methylene spacer, would be expected to produce distinct products due to altered electrophilicity and steric accessibility, though direct data for this specific compound in this reaction are not available.

condensation reaction acylpyridines heterocycle synthesis pyrazidi-inium salts

Storage: Inert Atmosphere and Freezer

Vendor datasheets uniformly recommend storing 2-(pyridin-2-yl)acetaldehyde under an inert atmosphere (e.g., nitrogen or argon) in a freezer at temperatures below -20°C . This is a stricter requirement than for many common aromatic aldehydes, such as pyridine-2-carboxaldehyde (recommended 2-8°C under inert gas), reflecting the enhanced susceptibility of the aliphatic aldehyde moiety to oxidation and self-condensation . Failure to adhere to these conditions may result in the accumulation of carboxylic acid byproducts or oligomeric species, compromising the compound's utility as a reactive intermediate.

storage stability oxidation aldehyde preservation inert atmosphere

2-(Pyridin-2-YL)acetaldehyde: R&D and Process Applications


2-Arylpyridine Synthesis for Arteriosclerosis

2-(Pyridin-2-YL)acetaldehyde serves as a key intermediate in the preparation of 2-aryl-substituted pyridines, a class of compounds patented for the treatment of arteriosclerosis. The synthetic route involves reaction with organometallic reagents followed by selective reduction [1]. The aliphatic aldehyde group provides a flexible handle for C–C bond formation distinct from the conjugated aldehydes, enabling access to a different regioisomeric series of aryl pyridines.

Probing n→π* Interactions in Biomolecular Models

The pyridine–acetaldehyde complex, formed via an n→π* interaction and a C–H⋯O contact, has been characterized as a 'molecular balance' to explore the energetic contribution of n→π* contacts to conformational stability [2]. This fundamental insight is valuable for researchers studying non-covalent interactions in protein folding, enzyme catalysis, and supramolecular assembly. The compound's ability to form such complexes makes it a tool compound for physical organic chemists.

Chelating Reagents for Metal Ion Detection

Derivatives of pyridine-2-acetaldehyde, such as salicyloylhydrazone (PASH), have been developed as analytical reagents for the spectrophotometric determination of vanadium(V) [3]. The reagent forms a 1:1 yellow complex with V(V) exhibiting λmax = 415 nm and a molar absorptivity (ε) of 1.87 × 10⁴ L mol⁻¹ cm⁻¹ in chloroform. This demonstrates the utility of the 2-pyridylacetaldehyde scaffold in constructing selective, high-sensitivity metal chelators.

Palladium-Catalyzed Aldehyde Introduction

For industrial-scale syntheses requiring precise control of functional group interconversion, the palladium-catalyzed reduction of 2-pyridinyl esters with hydrosilanes offers a chemoselective route to 2-(pyridin-2-yl)acetaldehyde . The method tolerates a broad range of functional groups (fluoro, methoxy, aldehyde, acetal, ester), enabling late-stage installation of the aldehyde moiety in complex synthetic sequences without protecting group manipulation.

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